molecular formula C11H10F5NO B4863200 2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE

2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE

Cat. No.: B4863200
M. Wt: 267.19 g/mol
InChI Key: ZIFGDAQGUVSIKX-UHFFFAOYSA-N
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Description

2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE is a fluorinated benzamide derivative. This compound is characterized by the presence of five fluorine atoms attached to the benzene ring and a 2-methyl-2-propanyl group attached to the amide nitrogen. The molecular formula of this compound is C10H8F5NO, and it is known for its unique chemical properties due to the presence of multiple fluorine atoms.

Scientific Research Applications

2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties such as high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 2-methyl-2-propylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzamides with different nucleophiles.

    Reduction: Corresponding amines.

    Oxidation: Oxidized derivatives of the benzamide.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cancer, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5,6-PENTAFLUOROBENZAMIDE: Similar structure but lacks the 2-methyl-2-propanyl group.

    2,3,4,5,6-PENTAFLUOROTOLUENE: Contains a methyl group instead of the amide group.

    2,3,4,5,6-PENTAFLUOROPHENOL: Contains a hydroxyl group instead of the amide group.

Uniqueness

2,3,4,5,6-PENTAFLUORO-N-(2-METHYL-2-PROPANYL)BENZAMIDE is unique due to the presence of both the pentafluorobenzene ring and the 2-methyl-2-propanyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-2,3,4,5,6-pentafluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO/c1-11(2,3)17-10(18)4-5(12)7(14)9(16)8(15)6(4)13/h1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFGDAQGUVSIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C(=C(C(=C1F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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